molecular formula C19H13NO5S2 B6137700 {5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No. B6137700
M. Wt: 399.4 g/mol
InChI Key: BDICNRSWMJGSIT-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a thiazolidine derivative that has been extensively studied for its potential applications in the field of medicine. It is a synthetic compound that has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of {5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell proliferation, and improve insulin sensitivity. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of {5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of {5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.

Future Directions

There are several future directions for the study of {5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate its mechanism of action and to identify other potential therapeutic targets.

Synthesis Methods

The synthesis method of {5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves the reaction of 3-(benzoyloxy)benzaldehyde with thiourea and ethyl acetoacetate in the presence of glacial acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 70%.

Scientific Research Applications

{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[(5E)-5-[(3-benzoyloxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5S2/c21-16(22)11-20-17(23)15(27-19(20)26)10-12-5-4-8-14(9-12)25-18(24)13-6-2-1-3-7-13/h1-10H,11H2,(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDICNRSWMJGSIT-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5E)-4-oxo-5-{3-[(phenylcarbonyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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